2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Overview
Description
“2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one” is a chemical compound with the molecular formula C6H6N4OS . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of sodium hydroxide in ethanol and water at 0 - 20℃ . An intermediate compound is suspended in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is cooled to 0°C, then iodomethane is added slowly. The mixture is warmed to room temperature and stirred for 3 hours, then left to stand over the weekend. The mixture is cooled to 0°C, then 2N aqueous sulphuric acid is added and the mixture is stirred for 1 hour. The resultant precipitate is filtered, washed with water and cyclohexane, then dried in a vacuum oven, to afford the title compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of pyrazolo and triazin rings, along with a methylthio group . The InChI code for this compound is 1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.21 g/mol . The compound has a number of heavy atoms: 12, a number of aromatic heavy atoms: 9, a fraction Csp3: 0.17, a number of rotatable bonds: 1, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 . The compound has a molar refractivity of 45.33 and a TPSA of 88.35 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is synthesized from 3-aminopyrazole, with studies indicating both the chloro and methylthio groups may be displaced by nucleophiles. This compound has been used to prepare analogs of adenine, hypoxanthine, and xanthine, demonstrating flexibility in nucleophilic displacement reactions (Kobe, Robins, & O'Brien, 1974).
Biological Activity
- Pyrazolo[1,5-a][1,3,5]triazines exhibit significant anti-cancer activity, as shown in studies involving various analogs. The electron structure of phenyl substituted pyrazolo[1,5-a][1,3,5]triazines correlates with increased anti-cancer activity (Velihina et al., 2021).
- Some derivatives of pyrazolo[1,5-a][1,3,5]triazine, specifically myoseverin derivatives, have shown potent tubulin inhibition and specific antiproliferative activity in colorectal cancer cell lines (Popowycz et al., 2009).
Pharmaceutical Applications
- Pyrazolo[1,5-a][1,3,5]triazines have been designed as thymidine phosphorylase inhibitors, using a fragment-based drug design approach. This demonstrates their potential in the development of targeted pharmaceuticals (Sun et al., 2013).
Chemical Reactivity
- Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, reveals potential for chemical transformations, highlighting the versatility of the pyrazolo[1,5-a][1,3,5]triazine ring system in synthetic chemistry (Mironovich & Shcherbinin, 2014).
Crystal Structure and Interaction
- Studies on the crystal structure of various pyrazolo[1,5-a][1,3,5]triazine derivatives indicate significant bond fixation in the heterocyclic component, with differences in molecular interactions and structures (Insuasty et al., 2006).
Enzyme Inhibition
- Pyrazolo[1,5-a][1,3,5]triazines have been evaluated as phosphodiesterase type 4 inhibitors, showing potent inhibition and high isoenzyme selectivity. This suggests their applicability in enzyme inhibition for therapeutic purposes (Raboisson et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBWRWWGRZTEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=NN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384559 | |
Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |
CAS RN |
54346-18-8 | |
Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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